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Cat. No.: B13917794

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the kinase selectivity profile of APcK110, a

potent inhibitor of the KIT tyrosine kinase. While a complete quantitative dataset from its initial

broad-panel screening is not publicly available, this document summarizes the known targets,

offers a comparison with other well-known kinase inhibitors, and provides detailed experimental

methodologies for kinase selectivity profiling.

Qualitative Selectivity Profile of APcK110
APcK110 was initially identified as a potent inhibitor of both wild-type and mutated forms of the

KIT receptor tyrosine kinase. A primary high-throughput screening of APcK110 was conducted

by Ambit Biosciences (now Eurofins Discovery) against a panel of 240 human kinases at a

concentration of 10 μmol/L.

Based on published research, in addition to its potent inhibition of KIT and its clinically relevant

D816V mutant, APcK110 demonstrated activity against a small number of other kinases.
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This profile suggests that APcK110 is a relatively selective inhibitor, with its primary activity

centered on KIT.

Comparison with Other Kinase Inhibitors
APcK110 has been shown to be a more potent inhibitor of the proliferation of OCI/AML3 acute

myeloid leukemia cells than the established kinase inhibitors imatinib and dasatinib.[1] Imatinib

and dasatinib are known for their activity against BCR-ABL, PDGFR, and KIT kinases, with

dasatinib also inhibiting SRC family kinases.[1] The stronger anti-proliferative effect of

APcK110 in this cell line suggests a distinct and potent inhibitory profile.

Experimental Protocols
The selectivity of APcK110 was determined using a high-throughput competition binding assay,

commercially known as KINOMEscan™. This technology is now provided by Eurofins

Discovery.

KINOMEscan™ Competition Binding Assay Protocol
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This assay quantifies the binding of a test compound to a panel of kinases by measuring its

ability to compete with an immobilized, active-site directed ligand.

Principle: The assay relies on a competition between the test compound and an immobilized

ligand for binding to the kinase active site. The amount of kinase bound to the immobilized

ligand is quantified using quantitative PCR (qPCR) for a DNA tag that is fused to the kinase. A

lower amount of bound kinase indicates stronger competition from the test compound.

Materials:

Kinases: Human kinases expressed as fusions with a T7 bacteriophage DNA tag.

Immobilized Ligand: A proprietary, high-affinity ligand immobilized on a solid support (e.g.,

beads).

Test Compound: APcK110 or other inhibitors dissolved in DMSO.

Assay Plates: Multi-well plates suitable for high-throughput screening.

Buffers and Reagents: Binding buffers, wash buffers, and qPCR reagents.

Procedure:

Preparation: The test compound is serially diluted to the desired concentrations.

Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound

are combined in the wells of the assay plate. The mixture is incubated to allow the binding

reaction to reach equilibrium.

Washing: The solid support with the bound kinase is washed to remove any unbound kinase

and test compound.

Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is

quantified using qPCR.

Data Analysis: The amount of kinase bound to the immobilized ligand in the presence of the

test compound is compared to a DMSO control (no test compound). The results are typically

expressed as "percentage of control," where a lower percentage indicates stronger binding
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of the test compound to the kinase. For more detailed characterization, dissociation

constants (Kd) can be determined by running the assay with a range of test compound

concentrations.

Visualizations
Signaling Pathway of KIT
The following diagram illustrates the signaling pathway downstream of the KIT receptor

tyrosine kinase, a primary target of APcK110. Activation of KIT by its ligand, stem cell factor

(SCF), leads to the activation of multiple downstream pathways that regulate cell proliferation,

survival, and differentiation. APcK110 inhibits the initial phosphorylation of KIT, thereby

blocking these downstream signals.
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Caption: KIT Receptor Signaling Pathway and Inhibition by APcK110.

Experimental Workflow for KINOMEscan™
The diagram below outlines the key steps of the KINOMEscan™ competition binding assay

used for determining the selectivity profile of kinase inhibitors like APcK110.
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Caption: KINOMEscan™ Competition Binding Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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